molecular formula C23H21FN2O2 B2681688 1,2-Dihydronaphtho[2,1-b]furan-2-yl[4-(2-fluorophenyl)piperazino]methanone CAS No. 439111-16-7

1,2-Dihydronaphtho[2,1-b]furan-2-yl[4-(2-fluorophenyl)piperazino]methanone

Cat. No. B2681688
CAS RN: 439111-16-7
M. Wt: 376.431
InChI Key: UKAYTFMVCAWARB-UHFFFAOYSA-N
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Description

1,2-Dihydronaphtho[2,1-b]furan-2-yl[4-(2-fluorophenyl)piperazino]methanone, often abbreviated as DHNFM, is a heterocyclic compound with a complex structure. It belongs to the class of dihydronaphthofurans (DHNs) , which are arene ring-fused furans. DHNs are found in both natural products and synthetic drug candidates, exhibiting diverse biological and pharmacological activities .


Synthesis Analysis

  • Neophyl Rearrangement and other reactions under various conditions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Pyrazolo[5,1-c]triazines and Pyrazolo[1,5-a]pyrimidines Synthesis : This research outlines the synthesis of naphtho[2,1-b]furan-2-yl) derivatives through the sodium salt of 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone and various reagents, aiming to create compounds with potential chemical and pharmacological interest (Abdelhamid, Shokry, & Tawfiek, 2012).
  • Diastereoselective Synthesis of 1,2-dihydronaphtho[2,1-b]furans : A study developed a simple route to 1,2-dihydronaphtho[2,1-b]furans, showcasing the compound's role in facilitating the synthesis of chemically significant structures (Osyanin, Osipov, & Klimochkin, 2013).

Biological and Pharmacological Activities

  • Antipsychotic Potential : Research on conformationally constrained butyrophenones, which includes structures resembling the queried compound, examined their affinity for dopamine and serotonin receptors, suggesting potential as antipsychotic agents (Raviña et al., 2000).
  • Corrosion Inhibition : Studies have shown the efficacy of organic inhibitors, including furan-2-yl methanone derivatives, in the corrosion inhibition of mild steel in acidic mediums, highlighting their industrial application in protecting metals (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Advanced Material and Chemical Sensing

  • Fluorescent Logic Gates : The design and synthesis of compounds incorporating a piperazine receptor and aryl group, demonstrating solvent-polarity reconfigurable fluorescent logic gates, indicate the compound's potential in the development of advanced materials and sensors (Gauci & Magri, 2022).

properties

IUPAC Name

1,2-dihydrobenzo[e][1]benzofuran-2-yl-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O2/c24-19-7-3-4-8-20(19)25-11-13-26(14-12-25)23(27)22-15-18-17-6-2-1-5-16(17)9-10-21(18)28-22/h1-10,22H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAYTFMVCAWARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3CC4=C(O3)C=CC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydronaphtho[2,1-b]furan-2-yl[4-(2-fluorophenyl)piperazino]methanone

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